molecular formula C17H21N4O9P B608781 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate) CAS No. 53860-75-6

5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)

Cat. No. B608781
CAS RN: 53860-75-6
M. Wt: 456.3478
InChI Key: FVTCRASFADXXNN-OBJOEFQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lyxoflavin 5'-monophosphate binds to flavodoxin.

Scientific Research Applications

DNA Binding Inhibition and Structural Analysis

The compound has been utilized in the synthesis of flavin derivatives, showing potential in inhibiting DNA binding of nuclear factors. For instance, the synthesis of N'-[2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide displayed inhibition of the DNA binding of nuclear factor-κB. The compound was extensively characterized by various spectroscopy and analytical techniques, highlighting its structural properties and potential bioactivity (Morikawa et al., 2014).

Antimalarial Potential

The compound's derivative has been implicated in antimalarial research. A study focused on identifying novel inhibitors for 1-deoxy-D-xylulose-5-phosphate reductoisomerase, a crucial enzyme in the isoprenoid synthesis pathway of malaria parasites, found compounds related to the chemical structure of 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate). These compounds exhibited potent antagonistic activity in enzymatic assays, proposing a novel class of antimalarial agents (Sharma et al., 2020).

Biochemical Pathway Studies

Research has also delved into the biochemical pathways involving compounds structurally related to 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate). For instance, the study of 5-Dehydroquinate synthetase involved the compound's derivatives in understanding the biosynthesis of aromatic amino acids, shedding light on the enzyme's activity and the biochemical transformations of similar compounds (Sprinson et al., 1962).

properties

CAS RN

53860-75-6

Product Name

5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)

Molecular Formula

C17H21N4O9P

Molecular Weight

456.3478

IUPAC Name

L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-, 1-(dihydrogen phosphate)

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12-,14-/m0/s1

InChI Key

FVTCRASFADXXNN-OBJOEFQTSA-N

SMILES

O[C@H]([C@H]([C@H](CN1C2=CC(C)=C(C)C=C2N=C3C(NC(N=C13)=O)=O)O)O)COP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lyxoflavin 5'-monophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)
Reactant of Route 2
Reactant of Route 2
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)
Reactant of Route 3
Reactant of Route 3
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)
Reactant of Route 4
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)
Reactant of Route 5
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)
Reactant of Route 6
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)

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